1-(5-(3-Aminopyrrolidine-1-carbonyl)thiophen-2-yl)ethan-1-one 1-(5-(3-Aminopyrrolidine-1-carbonyl)thiophen-2-yl)ethan-1-one
Brand Name: Vulcanchem
CAS No.: 2098101-12-1
VCID: VC3120075
InChI: InChI=1S/C11H14N2O2S/c1-7(14)9-2-3-10(16-9)11(15)13-5-4-8(12)6-13/h2-3,8H,4-6,12H2,1H3
SMILES: CC(=O)C1=CC=C(S1)C(=O)N2CCC(C2)N
Molecular Formula: C11H14N2O2S
Molecular Weight: 238.31 g/mol

1-(5-(3-Aminopyrrolidine-1-carbonyl)thiophen-2-yl)ethan-1-one

CAS No.: 2098101-12-1

Cat. No.: VC3120075

Molecular Formula: C11H14N2O2S

Molecular Weight: 238.31 g/mol

* For research use only. Not for human or veterinary use.

1-(5-(3-Aminopyrrolidine-1-carbonyl)thiophen-2-yl)ethan-1-one - 2098101-12-1

Specification

CAS No. 2098101-12-1
Molecular Formula C11H14N2O2S
Molecular Weight 238.31 g/mol
IUPAC Name 1-[5-(3-aminopyrrolidine-1-carbonyl)thiophen-2-yl]ethanone
Standard InChI InChI=1S/C11H14N2O2S/c1-7(14)9-2-3-10(16-9)11(15)13-5-4-8(12)6-13/h2-3,8H,4-6,12H2,1H3
Standard InChI Key YGNPDFOAVUBMEL-UHFFFAOYSA-N
SMILES CC(=O)C1=CC=C(S1)C(=O)N2CCC(C2)N
Canonical SMILES CC(=O)C1=CC=C(S1)C(=O)N2CCC(C2)N

Introduction

Chemical Properties and Structure

1-(5-(3-Aminopyrrolidine-1-carbonyl)thiophen-2-yl)ethan-1-one is characterized by a unique molecular architecture that combines a thiophene ring with an aminopyrrolidine moiety through a carbonyl linker. The compound possesses several important functional groups that contribute to its potential biological activity and pharmaceutical importance.

Basic Identification and Physical Properties

The compound has been well-characterized with the following properties:

PropertyValue
CAS Registry Number2098101-12-1
Molecular FormulaC11H14N2O2S
Molecular Weight238.31 g/mol
IUPAC Name1-[5-(3-aminopyrrolidine-1-carbonyl)thiophen-2-yl]ethanone
Standard InChIKeyYGNPDFOAVUBMEL-UHFFFAOYSA-N
PubChem Compound ID121200609

The chemical structure features a thiophene ring with an acetyl group at the 2-position and a carbonyl group at the 5-position. The carbonyl group connects to a pyrrolidine ring that contains a primary amine at the 3-position, creating a complex three-dimensional structure with multiple functional groups capable of interacting with biological targets .

Structural Features and Reactivity

The compound incorporates several key structural elements that contribute to its chemical behavior and potential biological activity:

  • A five-membered thiophene ring that provides aromaticity and rigidity

  • An acetyl group that serves as a potential hydrogen bond acceptor

  • A carbonyl linker that connects the heterocyclic rings

  • A pyrrolidine ring that introduces conformational flexibility

  • A primary amine group that can participate in hydrogen bonding and acid-base interactions

These structural features enable the compound to potentially interact with various biological targets through multiple binding modes, including hydrogen bonding, π-stacking, and ionic interactions . The presence of both hydrogen bond donors (amine group) and acceptors (carbonyl groups) makes this compound particularly interesting for drug design purposes.

SupplierPurityPackage SizesStorage Conditions
GLPBIONot specifiedSample solution (25 μL, 10mM)Store at room temperature
MySkinRecipes95%0.100g, 0.250gRoom temperature
VulcanchemResearch gradeVariousNot specified

Commercial sources recommend selecting appropriate solvents for preparing stock solutions and implementing proper storage practices to prevent product degradation from repeated freezing and thawing cycles .

Applications in Pharmaceutical Research

1-(5-(3-Aminopyrrolidine-1-carbonyl)thiophen-2-yl)ethan-1-one exhibits significant potential in pharmaceutical applications due to its unique structural features. The compound has attracted attention in several research areas related to drug discovery and development.

Neurological Disorder Research

The compound's structural features suggest applications in developing therapies for neurological conditions:

  • The compound is being explored in the development of drug candidates targeting neurological disorders such as Alzheimer's disease

  • Its ability to interact with specific enzymes or receptors in the brain makes it valuable for neuropharmacology research

  • The pyrrolidine ring system is a privileged structure found in numerous pharmaceutically active compounds targeting central nervous system disorders

This aligns with broader research on pyrrolidine derivatives, which have demonstrated value as scaffolds for developing compounds with activity in the central nervous system, including treatments for conditions like schizophrenia, depression, and epilepsy .

Enzyme Inhibition Studies

The structural characteristics of this compound suggest potential applications in enzyme inhibition:

  • The compound may serve as a framework for developing enzyme inhibitors targeting disease-relevant proteins

  • Its chemical structure provides opportunities for binding to enzyme active sites through multiple interaction points

  • The presence of the primary amine group allows for additional functionalization to enhance binding affinity and selectivity

Medicinal Chemistry Applications

In medicinal chemistry, 1-(5-(3-Aminopyrrolidine-1-carbonyl)thiophen-2-yl)ethan-1-one serves several important functions:

  • Acts as a versatile building block for constructing more complex bioactive molecules

  • Provides a scaffold for structure-activity relationship (SAR) studies

  • Serves as an intermediate in optimizing pharmacokinetic properties such as solubility and bioavailability in drug discovery programs

  • Offers opportunities for developing compounds with improved target specificity

The compound's structural elements allow medicinal chemists to explore chemical space efficiently by making targeted modifications to enhance desired properties while minimizing adverse effects.

Structural Optimization and Derivative Development

The structural diversity that can be achieved through modification of 1-(5-(3-Aminopyrrolidine-1-carbonyl)thiophen-2-yl)ethan-1-one presents significant opportunities for optimizing its pharmaceutical properties and developing novel derivatives with enhanced bioactivity.

Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies on similar pyrrolidine-containing compounds have revealed important insights:

  • The stereochemistry of the pyrrolidine ring significantly impacts biological activity

  • The spatial orientation of substituents can lead to different biological profiles due to different binding modes to enantioselective proteins

  • Modifications to the heteroaromatic portion can influence activity across different therapeutic areas

These findings suggest that systematic exploration of derivatives of 1-(5-(3-Aminopyrrolidine-1-carbonyl)thiophen-2-yl)ethan-1-one could yield compounds with improved or novel biological activities.

Analytical and Experimental Considerations

For researchers working with 1-(5-(3-Aminopyrrolidine-1-carbonyl)thiophen-2-yl)ethan-1-one, several analytical and experimental considerations are important to ensure reliable results.

Solubility and Stock Solution Preparation

The compound exhibits specific solubility characteristics that researchers should consider:

  • It is likely soluble in polar organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO)

  • For biological assays, stock solutions should be prepared carefully following supplier recommendations

  • To increase solubility, heating to 37°C and ultrasonic bath treatment may be beneficial

  • Storage conditions for stock solutions vary by temperature: 6 months at -80°C or 1 month at -20°C

Proper solubilization is critical for accurate experimental results, particularly in biological screening assays.

In Silico Studies

Computational approaches provide valuable insights into the compound's properties:

  • Molecular docking studies can predict binding affinity with specific biological targets

  • These predictions guide the design of derivatives with enhanced potency

  • Computational modeling helps identify potential off-target interactions

Such in silico approaches complement experimental studies and accelerate the drug discovery process by focusing wet-lab efforts on the most promising directions.

Experimental Validation

Comprehensive evaluation of the compound requires various experimental approaches:

  • Enzymatic assays to confirm predicted inhibitory activity

  • Cell-based studies to assess biological effects in more complex systems

  • Spectroscopic analysis for structural confirmation and purity assessment

  • HPLC methods for quantification in various matrices

These experimental validations are essential for confirming predicted activities and establishing structure-activity relationships.

Future Research Directions

Research on 1-(5-(3-Aminopyrrolidine-1-carbonyl)thiophen-2-yl)ethan-1-one continues to evolve, with several promising directions for future investigation.

Targeted Drug Development

The compound's structural features position it as a valuable scaffold for targeted drug development:

  • Further exploration of its potential in neurological disorder treatments

  • Development of derivatives with enhanced blood-brain barrier penetration

  • Investigation of its utility in creating multi-target-directed ligands for complex disorders

  • Exploration of its potential in precision medicine applications

These research directions could lead to novel therapeutic agents with improved efficacy and reduced side effects.

Expanded Chemical Library Development

Creating libraries of derivatives based on this scaffold offers several advantages:

  • Systematic variation of substituents to create comprehensive structure-activity relationships

  • Exploration of bioisosteric replacements for key functional groups

  • Development of focused libraries targeting specific protein families

  • Integration with fragment-based drug discovery approaches

Such libraries would enable more efficient screening and identification of lead compounds for further development.

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